Lipophilicity and Polar Surface Area Differentiation from Unsubstituted 2-Phenylquinolin-3-amine
The para-chloro substitution in 2-(4-Chlorophenyl)quinolin-3-amine yields a calculated LogP of 4.72 compared to an estimated LogP of ~3.8 for the unsubstituted 2-phenylquinolin-3-amine, representing a >0.9 log unit increase in lipophilicity . The polar surface area (PSA) is 38.91 Ų, which is slightly elevated relative to the non-chlorinated analog due to the electron-withdrawing effect of the chloro group on the quinoline core .
| Evidence Dimension | Lipophilicity (cLogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | cLogP = 4.7186; PSA = 38.91 Ų |
| Comparator Or Baseline | 2-Phenylquinolin-3-amine (estimated cLogP ~3.8; PSA ~35-37 Ų) |
| Quantified Difference | ΔcLogP > +0.9; ΔPSA ≈ +2-4 Ų |
| Conditions | Computational prediction (ChemSrc database) |
Why This Matters
Higher lipophilicity may enhance membrane permeability in intracellular parasite assays, while the modest PSA increase retains favorable oral absorption potential per Lipinski rules.
